molecular formula C10H14ClNO2 B13591778 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol

1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol

Cat. No.: B13591778
M. Wt: 215.67 g/mol
InChI Key: LIZODXDBDZFHQI-UHFFFAOYSA-N
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Description

1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group, typically using catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-14-10-3-2-8(11)4-7(10)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3

InChI Key

LIZODXDBDZFHQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(CN)O

Origin of Product

United States

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